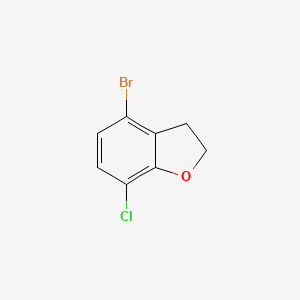

4-Bromo-7-chloro-2,3-dihydrobenzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrClO |

|---|---|

Molecular Weight |

233.49 g/mol |

IUPAC Name |

4-bromo-7-chloro-2,3-dihydro-1-benzofuran |

InChI |

InChI=1S/C8H6BrClO/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-2H,3-4H2 |

InChI Key |

WELRSKIOWUHYMV-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C=CC(=C21)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 7 Chloro 2,3 Dihydrobenzofuran and Substituted Derivatives

Directed Synthesis of 4-Bromo-7-chloro-2,3-dihydrobenzofuran

The direct synthesis of this compound can be approached through selective halogenation of a benzofuran (B130515) precursor or via a multi-step reaction sequence to assemble the target compound.

Selective Halogenation Strategies (Bromination and Chlorination) on Benzofuran Precursors

The introduction of bromine and chlorine atoms onto a benzofuran or 2,3-dihydrobenzofuran (B1216630) core at specific positions is a significant chemical challenge due to the directing effects of the existing substituents and the inherent reactivity of the heterocyclic ring system. Generally, the synthesis of such di-halogenated compounds involves the carefully controlled, sequential electrophilic halogenation of a suitable benzofuran precursor.

The chlorination and bromination of 2,3-dimethylbenzofuran, for instance, have been shown to lead predominantly to side-chain substitution products. rsc.org The reaction mechanism, whether heterolytic or free-radical, dictates the position of halogenation. rsc.org For the synthesis of compounds like 4-bromo-7-chloro-2,3-dihydro-6-benzofurancarboxaldehyde, a common method involves the bromination and chlorination of a benzofuran precursor, followed by the introduction of other functional groups. The reaction conditions often necessitate the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Multi-Step Organic Reaction Sequences for Target Compound Assembly

A multi-step approach allows for the strategic introduction of the required bromo and chloro substituents onto a precursor molecule prior to the formation of the dihydrobenzofuran ring. A plausible synthetic route can be inferred from the synthesis of related structures, such as (this compound-6-yl)methanol, as detailed in patent literature. google.com

This process would likely begin with a suitably substituted phenol (B47542), which undergoes a series of transformations to introduce the necessary functionalities for cyclization. A key intermediate in such a sequence is a compound like methyl this compound-6-carboxylate. google.com The synthesis of this intermediate can be achieved through the cyclization of a precursor such as methyl 5-bromo-2-chloro-3-hydroxy-4-(2-hydroxyethyl)benzoate. nih.gov

The subsequent reduction of the ester group in methyl this compound-6-carboxylate, for example with sodium borohydride (B1222165), yields the corresponding alcohol, (this compound-6-yl)methanol. google.com Further chemical manipulation of this alcohol could then lead to the target compound, this compound.

A representative multi-step synthesis is outlined in the table below, based on the synthesis of a key precursor.

| Step | Reactant | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Methyl 5-bromo-2-chloro-3-hydroxy-4-(2-hydroxyethyl)benzoate | Cyclization (e.g., using PPh₃, DIAD, in THF) | Methyl this compound-6-carboxylate | ~60% |

| 2 | Methyl this compound-6-carboxylate | Sodium borohydride in THF/EtOH | (this compound-6-yl)methanol | 99% |

General Advanced Approaches for 2,3-Dihydrobenzofuran Ring Construction

Modern synthetic organic chemistry offers a variety of advanced methods for the construction of the 2,3-dihydrobenzofuran ring system, primarily relying on transition metal catalysis. These methods provide powerful tools for creating a wide range of substituted derivatives.

Transition Metal-Catalyzed Cyclization Reactions

Transition metals, particularly palladium and rhodium, are extensively used to catalyze the formation of the 2,3-dihydrobenzofuran skeleton through various cyclization strategies.

Palladium catalysis is a versatile tool for the synthesis of 2,3-dihydrobenzofurans. One notable method is the palladium-catalyzed carboalkoxylation of 2-allylphenols. nih.gov This reaction couples readily available 2-allylphenol (B1664045) derivatives with aryl triflates to generate a wide range of functionalized 2,3-dihydrobenzofurans in good yields. nih.gov The use of specific ligands, such as CPhos, is often crucial for achieving high product yields. nih.gov

Another significant palladium-catalyzed approach is the Heck reaction. A highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with various 1,3-dienes provides chiral substituted 2,3-dihydrobenzofurans with excellent control over regioselectivity and enantioselectivity. organic-chemistry.orgthieme-connect.com Palladium-catalyzed oxidative annulations between phenols and alkenylcarboxylic acids also produce a library of benzofuran compounds, where the substitution pattern of the phenol precursor can direct the formation of either 2,3-dialkylbenzofurans or 2-alkyl-3-methylene-2,3-dihydrobenzofurans. nih.govsemanticscholar.org

The table below summarizes representative palladium-catalyzed reactions for the synthesis of 2,3-dihydrobenzofuran derivatives.

| Reaction Type | Starting Materials | Catalyst System | Product Type |

|---|---|---|---|

| Carboalkoxylation | 2-Allylphenol derivatives, Aryl triflates | Pd(0)/CPhos | Functionalized 2,3-dihydrobenzofurans |

| Heck/Tsuji-Trost Reaction | o-Bromophenols, 1,3-Dienes | Pd/TY-Phos | Chiral substituted 2,3-dihydrobenzofurans |

| Oxidative Annulation | Phenols, Alkenylcarboxylic acids | Palladium(II) | 2,3-Disubstituted benzofurans/dihydrobenzofurans |

Rhodium-catalyzed reactions have emerged as powerful methods for the synthesis of 2,3-dihydrobenzofurans, often proceeding through C-H bond activation. nih.gov An efficient rhodium(III)-catalyzed coupling of N-phenoxyacetamides with propargyl carbonates can yield 3-alkylidene dihydrobenzofuran derivatives through a C-H functionalization/cascade cyclization process. acs.org This redox-neutral process allows for the formation of multiple new bonds under mild conditions. acs.org

Furthermore, a unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans. organic-chemistry.org This [3 + 2] annulation offers good chemoselectivity and functional group compatibility. organic-chemistry.org The enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans has also been achieved through sequential C-H functionalization reactions, involving a rhodium-catalyzed intermolecular C-H insertion followed by a palladium-catalyzed C-O cyclization. nih.gov

Below is a table highlighting key aspects of rhodium-catalyzed syntheses of 2,3-dihydrobenzofuran derivatives.

| Reaction Type | Starting Materials | Catalyst | Key Features |

|---|---|---|---|

| C-H Functionalization/Cascade Cyclization | N-Phenoxyacetamides, Propargyl carbonates | Rhodium(III) | Redox-neutral, mild conditions, high yields |

| C-H Activation/Carbooxygenation | N-Phenoxyacetamides, 1,3-Dienes | Rhodium(III) | [3+2] annulation, good chemoselectivity |

| Sequential C-H Functionalization | Phenols, Diazo compounds | Rhodium and Palladium | Enantioselective, forms highly functionalized products |

Organocatalytic and Metal-Free Synthetic Protocols

To circumvent the cost and potential toxicity associated with metal catalysts, organocatalytic and metal-free synthetic strategies have been developed. These methods often rely on the activation of substrates using small organic molecules or simple inorganic bases.

Domino, or cascade, reactions are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates. In a metal-free context, these reactions can be promoted by simple bases. A notable example is the cesium carbonate (Cs₂CO₃)-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromomalonates. This reaction proceeds with impressive yields and diastereoselectivity to generate functionalized 2,3-dihydrobenzofurans bearing both amino and carboxylated functionalities. The use of Cs₂CO₃ as a base is crucial for initiating the sequence of nucleophilic attack and subsequent cyclization that forms the dihydrobenzofuran ring. This approach highlights how a simple inorganic base can facilitate complex, stereoselective transformations under metal-free conditions.

Organocatalytic intramolecular Michael additions represent a cornerstone for the asymmetric synthesis of heterocyclic compounds, including 2,3-dihydrobenzofurans. nih.gov This strategy typically involves the conjugate addition of a nucleophile to an α,β-unsaturated system.

One powerful variant is the stereodivergent Michael addition/lactonization of enone acids. nih.gov In this process, a Lewis base organocatalyst, such as (S)-(-)-tetramisole hydrochloride or a cinchona alkaloid derivative, activates a carboxylic acid substrate to form a reactive ammonium (B1175870) enolate. nih.gov This enolate then undergoes an intramolecular Michael addition to a tethered enone, establishing two new stereocenters. Subsequent lactonization releases the catalyst and yields a bicyclic product, which can be ring-opened to afford the desired substituted dihydrobenzofuran. nih.gov A key advantage of this method is its stereodivergence; by simply choosing a different organocatalyst, one can selectively access either the syn or anti diastereomer of the product with high enantioselectivity. nih.gov

Another related strategy involves an intramolecular oxy-Michael addition followed by hemiketalization, providing a direct route to the dihydrobenzofuran core. These reactions showcase the power of organocatalysis to construct complex and chiral molecules from relatively simple acyclic precursors.

Friedel-Crafts/S_N2 Domino Reactions

The construction of the 2,3-dihydrobenzofuran ring system can be efficiently achieved through a domino sequence involving an intramolecular Friedel-Crafts alkylation followed by a subsequent intramolecular S_N2 reaction. While specific examples detailing the synthesis of this compound via this exact domino reaction are not prevalent in the literature, the principles of this approach can be applied to appropriately substituted precursors.

The conceptual pathway would likely commence with a suitably substituted 2-bromo-5-chlorophenol (B87913) derivative. This starting material could undergo a Friedel-Crafts alkylation with an electrophile containing a leaving group, such as an epoxide or a dihaloalkane, in the presence of a Lewis acid catalyst. The intramolecular Friedel-Crafts reaction is a powerful tool for forming cyclic structures. masterorganicchemistry.comyoutube.compinterest.comyoutube.com For instance, the reaction of a phenolic compound with an appropriate tethered alkyl halide can lead to cyclization onto the aromatic ring. masterorganicchemistry.comyoutube.com The regioselectivity of this alkylation would be directed by the existing bromo and chloro substituents on the phenol ring. Following the initial C-C bond formation, a subsequent intramolecular S_N2 reaction, where the phenolic oxygen attacks an electrophilic carbon center, would forge the dihydrofuran ring. The success of this domino sequence is contingent on the careful selection of substrates and reaction conditions to favor the desired intramolecular cyclization over competing intermolecular reactions.

Brønsted Acid-Promoted Condensation Routes

Brønsted acid-catalyzed reactions provide a metal-free alternative for the synthesis of dihydrobenzofurans. These reactions typically involve the condensation of a phenol with a suitable coupling partner, such as an alkene or an alcohol, under acidic conditions. researchgate.netuchicago.eduorganic-chemistry.org The synthesis of this compound could be envisioned through the reaction of 2-bromo-5-chlorophenol with an appropriate three-carbon synthon, like an allyl alcohol or a related unsaturated compound, in the presence of a strong Brønsted acid such as triflic acid (TfOH) or methanesulfonic acid (MsOH).

The mechanism proceeds via protonation of the alkene or alcohol, generating a carbocationic intermediate. This electrophile is then attacked by the electron-rich aromatic ring of the phenol in a Friedel-Crafts-type reaction. Subsequent intramolecular cyclization of the phenolic oxygen onto the newly formed side chain generates the dihydrobenzofuran core. uchicago.eduorganic-chemistry.org The efficiency and regioselectivity of this process are influenced by the nature of the substituents on both the phenol and the coupling partner, as well as the strength of the Brønsted acid catalyst. uchicago.edu While direct examples for the target di-halogenated compound are scarce, the general applicability of this method to a range of substituted phenols suggests its potential for the synthesis of this compound. uchicago.edunih.gov

Base-Induced Cascade Approaches

Base-induced cascade reactions offer another powerful strategy for the construction of the 2,3-dihydrobenzofuran skeleton. These reactions often involve an intramolecular cyclization of a suitably functionalized precursor, initiated by a base. One plausible approach for the synthesis of this compound would involve a starting material such as a 2-(2-haloethoxy)-3-bromo-6-chlorobenzene derivative.

Treatment of this precursor with a strong base, such as sodium hydride or potassium tert-butoxide, would initiate an intramolecular cyclization cascade. The base would facilitate the formation of a phenoxide, which then acts as a nucleophile to displace the halide on the ethoxy side chain, forming the dihydrofuran ring in a Williamson ether synthesis-type reaction. Alternatively, base-promoted cyclizations of o-alkynylphenols can also yield benzofuran derivatives, and with appropriate reduction, could lead to the desired dihydrobenzofuran. acs.org One-pot domino syntheses involving Michael addition and lactonization promoted by an alkali base like cesium carbonate have also been reported for the synthesis of substituted benzofuran-2(3H)-ones, which could potentially be converted to the target compound. nih.gov The success of these base-induced approaches hinges on the strategic placement of functional groups that allow for efficient intramolecular ring closure.

Green Chemistry Paradigms in Dihydrobenzofuran Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. The synthesis of dihydrobenzofurans has benefited from these advancements, with ultrasound irradiation, visible light catalysis, and solvent- and metal-free methodologies emerging as key green chemistry paradigms.

Ultrasound Irradiation Applications for Enhanced Reaction Efficiency

The use of ultrasound in chemical synthesis, known as sonochemistry, has been shown to accelerate reaction rates, improve yields, and often lead to cleaner reactions. ijsssr.combohrium.comnih.govcbijournal.comzenodo.org These effects are attributed to acoustic cavitation, which generates localized hot spots with high temperatures and pressures, enhancing mass transfer and reactivity. ijsssr.com

In the context of dihydrobenzofuran synthesis, ultrasound has been successfully employed to promote various reactions, including the synthesis of chalcones appended with a 2,3-dihydrobenzofuran moiety. While a direct synthesis of this compound using ultrasound is not explicitly documented, the general principles suggest its potential to enhance the efficiency of the aforementioned synthetic routes. For instance, ultrasound irradiation could be applied to accelerate Friedel-Crafts alkylations, Brønsted acid-catalyzed condensations, or base-induced cyclizations, potentially leading to shorter reaction times and higher yields under milder conditions. The table below summarizes the effect of ultrasound on the synthesis of heterocyclic compounds in general.

| Reaction Type | Conventional Method (Time, Yield) | Ultrasound Method (Time, Yield) | Reference |

| Synthesis of 1,2,3,5-tetra substituted pyrroles | Not specified | Good yield | ijsssr.com |

| Cycloaddition Reactions | Longer reaction times | Shorter reaction times, higher yields | cbijournal.com |

| General Heterocycle Synthesis | Hours to days | Minutes | nih.gov |

Visible Light and Photoredox Catalysis

Visible light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling a wide range of transformations under mild conditions. This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, leading to the formation of reactive radical intermediates.

The synthesis of dihydrobenzofurans from phenols and alkenes has been achieved using visible light photoredox catalysis. nih.govrsc.org For the synthesis of this compound, a plausible route would involve the oxidative [3+2] cycloaddition of 2-bromo-5-chlorophenol with a suitable alkene. In this process, a photocatalyst, often a ruthenium or iridium complex, is excited by visible light and oxidizes the phenol to a phenoxyl radical. This radical then undergoes a cascade of reactions with the alkene to form the dihydrobenzofuran ring. nih.gov This method offers a green alternative to traditional methods that often require harsh oxidants or high temperatures. The use of TiO2 as a heterogeneous, recyclable photocatalyst has also been reported for the synthesis of dihydrobenzofurans from phenols. nih.govrsc.org Similarly, visible light has been used to promote the synthesis of dibenzofuran (B1670420) derivatives via intramolecular C-O bond formation. nih.gov

Solvent- and Metal-Free Methodologies

The development of solvent- and metal-free synthetic methods is a cornerstone of green chemistry, aiming to reduce waste and avoid the use of toxic and expensive heavy metals. Several metal-free approaches for the synthesis of benzofurans and their dihydro derivatives have been reported. nih.govorganic-chemistry.orgdiva-portal.orgdntb.gov.ua

These methods often rely on the use of organocatalysts or are promoted by non-metallic reagents under solvent-free or neat conditions. For instance, the cyclization of ortho-hydroxystilbenes to 2-arylbenzofurans can be mediated by hypervalent iodine reagents, avoiding the need for a metal catalyst. organic-chemistry.org Subsequent reduction would yield the dihydrobenzofuran. Similarly, one-pot syntheses of benzofurans have been achieved under metal-free conditions by reacting O-arylated products with ketones in the presence of an acid. diva-portal.orgdntb.gov.ua While a specific solvent- and metal-free synthesis of this compound has not been detailed, the existing methodologies for related structures provide a strong foundation for the development of such a green synthetic route. The choice of appropriate starting materials, such as a di-halogenated phenol derivative and a suitable coupling partner, would be crucial for the successful application of these sustainable strategies.

Introduction of Specific Functional Groups onto the this compound Scaffold

The chemical reactivity of the this compound scaffold allows for the introduction of a variety of functional groups, enabling the creation of complex molecular architectures. The presence of two different halogen atoms at positions 4 and 7, along with reactive aromatic protons, provides multiple sites for synthetic modification.

The introduction of a formyl (aldehyde) group, particularly at the 6-position, is a crucial transformation as the aldehyde can serve as a versatile handle for further derivatization. Two primary methods for this functionalization are the Vilsmeier-Haack reaction and the oxidation of a primary alcohol.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.com It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.comsemanticscholar.org This reagent acts as an electrophile, attacking the aromatic ring to introduce the formyl group. ijpcbs.com For the this compound scaffold, this reaction can provide a direct route to the 6-carbaldehyde derivative.

An alternative, two-step approach involves the initial introduction of a hydroxymethyl group, which is then oxidized to the aldehyde. For instance, (this compound-6-yl)methanol can be effectively oxidized to This compound-6-carbaldehyde . google.com A common reagent for this transformation is Pyridinium (B92312) Chlorochromate (PCC), which is known for its ability to oxidize primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids. google.com The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂). google.com

Table 1: Synthesis of this compound-6-carbaldehyde

| Starting Material | Reagent | Solvent | Product | Yield |

|---|

The aldehyde group at the 6-position is a convenient precursor for the synthesis of carboxylic acid and carboxamide derivatives.

The This compound-6-carboxylic acid can be readily prepared by the oxidation of the corresponding 6-carbaldehyde. chemicalbook.com Standard oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can be employed for this transformation. This conversion is a fundamental step in organic synthesis, providing access to a key functional group that can participate in a wide array of subsequent reactions.

Once the carboxylic acid is formed, it can be converted into various derivatives, including carboxamides. The synthesis of a carboxamide from a carboxylic acid typically involves an initial activation step followed by reaction with an amine. For example, the carboxylic acid can be reacted with a coupling agent like thionyl chloride to form an acyl chloride, which then reacts with an amine. Alternatively, specialized amide forms, such as a Weinreb amide, can be synthesized by reacting the carboxylic acid with N,O-dimethylhydroxyamine hydrochloride. google.com This methodology provides a pathway to compounds like this compound-6-carboxamide.

Creating new carbon-carbon bonds is a cornerstone of organic synthesis for building molecular complexity. On the this compound scaffold, alkyl groups can be introduced at the 6-position, often using the 6-carbaldehyde as a synthetic entry point.

A prominent example is the synthesis of 4-bromo-7-chloro-6-(4-cyclopropylbenzyl)-2,3-dihydrobenzofuran . This compound can be prepared via a Grignard reaction. google.com The synthesis involves the preparation of a Grignard reagent, (4-cyclopropylphenyl)magnesium bromide, from 4-cyclopropylphenyl bromide and magnesium turnings. google.com This nucleophilic organometallic reagent is then added to the electrophilic carbonyl carbon of this compound-6-carbaldehyde. google.com The initial product is a secondary alcohol, (this compound-6-yl)(4-cyclopropylphenyl)methanol, which can then be subjected to a reduction step (deoxygenation) to yield the final alkylated product. google.com

Table 2: Grignard-Based Alkylation for C-C Bond Formation

| Electrophile | Grignard Reagent | Solvent | Intermediate Product |

|---|

Another powerful technique for carbon-carbon bond formation is the Suzuki-Miyaura coupling reaction . wikipedia.orglibretexts.org This palladium-catalyzed reaction cross-couples an organohalide with an organoboron species, such as a boronic acid, in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org The bromine atom at the 4-position of the scaffold is a suitable handle for such coupling reactions, allowing for the introduction of a wide variety of aryl and vinyl substituents at this site.

The introduction of chalcogens like selenium and sulfur onto the benzofuran framework can lead to compounds with unique electronic and biological properties. While specific examples on the this compound scaffold are not extensively documented, general synthetic methods for chalcogenyl functionalization can be applied.

The synthesis of organoselenium compounds can be achieved through various means, including the reaction of an appropriate electrophile with a selenium nucleophile. researchgate.net For instance, a plausible route could involve the nucleophilic aromatic substitution of one of the halogen atoms on the dihydrobenzofuran ring with a reagent like sodium hydrogenselenide (NaHSe). researchgate.net The relative reactivity of the C-Br versus the C-Cl bond would influence the regioselectivity of such a reaction.

Similarly, sulfur functionalization can be achieved using sulfur-based nucleophiles. The reaction of the halo-substituted dihydrobenzofuran with reagents such as sodium hydrosulfide (B80085) (NaHS) or sodium thiomethoxide (NaSMe) could introduce a thiol or methylthio group, respectively. These functionalizations open avenues to a broader class of chalcogen-containing heterocyclic compounds.

Mechanistic Investigations of Reactions Involving 4 Bromo 7 Chloro 2,3 Dihydrobenzofuran and Precursors

Proposed Anionic Pathways in Cyclization Reactions

The formation of the 2,3-dihydrobenzofuran (B1216630) ring often involves cyclization reactions where an anionic intermediate plays a key role. One common strategy is the intramolecular Williamson ether synthesis, where a phenoxide anion attacks an adjacent electrophilic carbon center. In the context of precursors to 4-Bromo-7-chloro-2,3-dihydrobenzofuran, this typically involves the generation of a phenoxide from a suitably substituted 2-halophenol derivative. The presence of electron-withdrawing groups, such as the bromine and chlorine atoms on the aromatic ring, can influence the acidity of the phenolic proton and the nucleophilicity of the resulting phenoxide.

Another significant anionic pathway involves the intramolecular Michael addition. organic-chemistry.org In this approach, a phenoxide can act as a nucleophile, attacking an α,β-unsaturated system tethered to the phenolic oxygen. organic-chemistry.org Bifunctional aminoboronic acids have been shown to facilitate such intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids, leading to the formation of dihydrobenzofuran structures with high yields and enantioselectivities. organic-chemistry.org The regioselectivity of this cyclization is governed by the nature of the substituents on both the aromatic ring and the Michael acceptor.

Role of Transient Intermediates in Ring Formation

The synthesis of dihydrobenzofurans often proceeds through highly reactive, transient intermediates that dictate the course of the reaction. The specific nature of these intermediates is dependent on the chosen synthetic strategy and reaction conditions.

Diaryl-λ3-iodane: Hypervalent iodine reagents can be employed to mediate the oxidative rearrangement of 2-hydroxychalcones, leading to the formation of 2,3-dihydrobenzofurans. nih.gov This process is believed to involve a diaryl-λ3-iodane intermediate, which facilitates the key bond-forming steps. The synthesis of dibenzofurans can also be achieved from o-iodo diaryl ethers, highlighting the utility of iodine-based intermediates in forming the furan (B31954) ring system. nih.gov

Metal-Carbenoids: Transition metal-catalyzed reactions involving the insertion of carbenes or carbenoids into C-H bonds are a powerful tool for constructing the dihydrobenzofuran core. nih.govlibretexts.org Metal carbenes, typically generated from diazo compounds in the presence of rhodium or other transition metal catalysts, can undergo intramolecular C-H insertion to form the five-membered ring. libretexts.org The stereoselectivity of these reactions can often be controlled by using chiral ligands on the metal catalyst. libretexts.org

Organometallic Species: Palladium-catalyzed reactions are widely used in the synthesis of dihydrobenzofurans. nih.govrsc.org A common mechanistic pathway involves the oxidative addition of an aryl halide (such as a precursor to this compound) to a Pd(0) catalyst. nih.gov The resulting arylpalladium species can then undergo various transformations, including Heck reactions, Tsuji-Trost reactions, or annulations with dienes, to construct the dihydrobenzofuran ring. organic-chemistry.orgnih.gov These reactions often involve organometallic intermediates where the palladium is coordinated to both the aryl group and the reacting partner. nih.gov

Oxonium Ylides: Oxonium ylides are another class of reactive intermediates that can be harnessed for dihydrobenzofuran synthesis. rsc.orgresearchgate.net These are typically generated from the reaction of a metal carbene with an ether or an alcohol. researchgate.net The resulting oxonium ylide can then undergo rearrangement or cyclization to form the dihydrobenzofuran ring system. rsc.orgresearchgate.net Rhodium-catalyzed reactions of phenolic diazo compounds can generate oxonium ylides that lead to 2,2-disubstituted dihydrobenzofurans. rsc.org

Intramolecular 1,5-Hydrogen Atom Transfer Processes

Intramolecular hydrogen atom transfer (HAT) represents a significant mechanistic pathway in certain radical-based syntheses of dihydrobenzofurans. acs.orgrsc.org A 1,5-HAT process involves the translocation of a hydrogen atom from a carbon center to a radical center five atoms away. acs.orgnih.gov This can be a key step in radical cascade reactions, enabling the formation of complex molecular architectures from simple starting materials. acs.org

In the context of dihydrobenzofuran synthesis, a radical can be generated on a side chain attached to a phenolic precursor. A subsequent 1,5-HAT from the phenolic hydroxyl group to the radical center would generate a phenoxyl radical and a neutral side chain. The resulting phenoxyl radical can then participate in a cyclization reaction to form the dihydrobenzofuran ring. The feasibility and rate of the 1,5-HAT process are influenced by the thermodynamics of the reaction and the geometric constraints of the transition state. nih.gov

Control of Regioselectivity and Stereoselectivity in Dihydrobenzofuran Syntheses

Achieving high levels of regioselectivity and stereoselectivity is a central challenge in the synthesis of complex molecules like this compound. The substitution pattern on the aromatic ring and the nature of the reactants and catalysts play crucial roles in determining the outcome of the reaction.

Regioselectivity: In reactions such as Friedel-Crafts alkylation or acylation on a substituted phenol (B47542), the position of the incoming electrophile is directed by the existing substituents. oregonstate.edunih.gov For precursors to this compound, the directing effects of the hydroxyl, bromo, and chloro groups must be considered. Generally, the hydroxyl group is a strong ortho-, para-director, while the halogens are deactivating but also ortho-, para-directing. The final regiochemical outcome will be a result of the interplay of these electronic effects and steric hindrance. oregonstate.edu In Diels-Alder reactions involving benzofuranyne intermediates, the regioselectivity is influenced by the electronic nature of the substituents on the dienophile. nih.gov

Stereoselectivity: The control of stereochemistry is critical when one or more chiral centers are formed during the synthesis of the dihydrobenzofuran ring. In palladium-catalyzed reactions involving dienes, the stereochemical outcome is often determined by the geometry of the diene and the mode of addition of the arylpalladium intermediate. nih.gov For reactions proceeding through metal-carbenoid intermediates, the use of chiral ligands on the metal catalyst can induce high levels of enantioselectivity in the C-H insertion step. libretexts.org Similarly, asymmetric catalysis using chiral organocatalysts or transition metal complexes can provide enantiomerically enriched dihydrobenzofurans through various reaction pathways. organic-chemistry.orgnih.gov

Below is a table summarizing various synthetic methods for dihydrobenzofurans and the factors influencing their selectivity:

| Reaction Type | Key Intermediate | Factors Influencing Regioselectivity | Factors Influencing Stereoselectivity |

|---|---|---|---|

| Intramolecular Williamson Ether Synthesis | Phenoxide anion | Position of leaving group on the side chain | Stereochemistry of the side chain |

| Palladium-catalyzed Heck/Tsuji-Trost Reaction | Arylpalladium species | Electronic and steric properties of the diene and aryl halide | Chiral ligands (e.g., TY-Phos) organic-chemistry.org |

| Rhodium-catalyzed C-H Insertion | Metal-carbenoid | Position of the C-H bond relative to the carbene | Chiral rhodium catalysts nih.gov |

| Diels-Alder Cycloaddition | Aryne | Electronic nature of substituents on the diene/dienophile nih.gov | Facial selectivity of the approach of the dienophile |

Analysis of Domino Reaction Mechanisms

Domino reactions, also known as cascade or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating the intermediates. These reactions are attractive for the synthesis of complex structures like dihydrobenzofurans as they can significantly reduce the number of synthetic steps, purification procedures, and waste generation.

A notable example is the domino Michael-type Friedel-Crafts alkylation. This sequence can be initiated by the Michael addition of a nucleophile to an electrophilic olefin, which then generates an intermediate that can undergo an intramolecular Friedel-Crafts reaction to form the dihydrobenzofuran ring. The success of such a domino process relies on the careful selection of substrates, catalysts, and reaction conditions to ensure that each step proceeds smoothly and with the desired selectivity.

Another powerful domino sequence involves a Friedel-Crafts alkylation followed by a lactonization. doi.orgresearchgate.net In this approach, a phenol is alkylated with a reagent containing an ester group. The initial Friedel-Crafts reaction forms a C-C bond, and the subsequent intramolecular cyclization of the resulting intermediate leads to the formation of a benzofuranone, which can be a precursor to dihydrobenzofurans. doi.org Lewis acids are often used to catalyze both steps of this domino reaction. doi.orgresearchgate.net

Elimination sequences can also be part of a domino reaction leading to dihydrobenzofurans. For instance, a reaction might involve an initial addition or substitution reaction, followed by the elimination of a small molecule (like water or an alcohol) to drive the final ring-closing step.

Elucidation of Catalyst Roles and Reaction Conditions on Pathway Selectivity

The choice of catalyst and reaction conditions (e.g., temperature, solvent, additives) is paramount in directing the outcome of a chemical transformation, often determining which of several possible reaction pathways is favored. sciencedaily.com

Catalyst Role: In transition metal-catalyzed reactions, the metal center and its associated ligands play a multifaceted role. rsc.org For instance, in palladium-catalyzed syntheses of dihydrobenzofurans, the palladium catalyst facilitates the oxidative addition, migratory insertion, and reductive elimination steps that are central to the catalytic cycle. nih.govnih.gov The ligands coordinated to the palladium can influence the catalyst's reactivity, stability, and stereoselectivity. acs.org Chiral ligands are essential for achieving enantiocontrol in asymmetric catalysis. organic-chemistry.org In reactions involving Lewis acids, the catalyst activates the electrophile and can also influence the regioselectivity of the reaction. doi.org

Reaction Conditions: The solvent can have a profound effect on reaction rates and selectivity. Polar solvents can stabilize charged intermediates and transition states, while nonpolar solvents may favor concerted or radical pathways. Temperature is another critical parameter; in some cases, different products can be obtained from the same starting materials simply by varying the reaction temperature. rsc.org Additives, such as bases or co-catalysts, can also dramatically alter the course of a reaction by, for example, deprotonating a substrate, regenerating the active catalyst, or suppressing side reactions. rsc.org

The following table provides examples of how catalysts and conditions influence the synthesis of dihydrobenzofurans:

| Catalyst System | Reaction Conditions | Effect on Selectivity | Reference |

|---|---|---|---|

| Pd(OAc)₂ / Urea Ligand | Toluene/Anisole, 110 °C | Enables heteroannulation of 2-bromophenols with 1,3-dienes with broad functional group tolerance. | acs.org |

| Rh₂(OAc)₄ | Mild conditions | Catalyzes intermolecular aldol-type interception of phenolic oxonium ylides for diastereoselective synthesis. | rsc.org |

| TiCl₄ (Lewis Acid) | Mild conditions | Promotes Friedel-Crafts/lactonization domino reaction to form 3-hydroxybenzofuran-2-ones. | doi.org |

| Pd/TY-Phos | - | Achieves highly enantioselective Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes. | organic-chemistry.org |

Chemical Reactivity and Transformations of 4 Bromo 7 Chloro 2,3 Dihydrobenzofuran

Reactivity of Peripheral Halogen Substituents (Bromine and Chlorine)

The bromine and chlorine atoms attached to the aromatic ring of 4-bromo-7-chloro-2,3-dihydrobenzofuran are key sites for chemical modification. Their reactivity is influenced by their differing electronegativity and bond strengths, which can be exploited for selective transformations.

Nucleophilic Substitution Reactions

The halogen atoms on the aromatic ring of this compound can be displaced by nucleophiles, a common strategy for introducing a variety of functional groups. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism, which is facilitated by the presence of electron-withdrawing groups on the aromatic ring that can stabilize the intermediate Meisenheimer complex. thieme-connect.dewikipedia.orgucalgary.ca In the case of this compound, the dihydrofuran oxygen atom can influence the reactivity of the ring.

Common nucleophiles employed in such reactions include amines, thiols, and alkoxides. For instance, the reaction with ammonia (B1221849) or amines can introduce amino functionalities, while thiols can be used to form thioethers. science-revision.co.uklibretexts.orgchemguide.co.uk The reaction conditions, such as the choice of solvent, temperature, and the nature of the base, are critical in determining the outcome and efficiency of these substitution reactions.

While specific examples for the direct nucleophilic substitution on the unsubstituted this compound are not extensively detailed in the reviewed literature, the general principles of SNAr on haloaromatics suggest that such transformations are feasible. thieme-connect.dewikipedia.orgucalgary.ca The relative reactivity of the bromine versus the chlorine atom would depend on the specific reaction conditions and the nucleophile used. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, which might suggest a preferential substitution at the 4-position. However, electronic effects of the dihydrofuran ring system also play a significant role.

Halogen-Metal Exchange and Subsequent Derivatizations

Halogen-metal exchange is a powerful tool for the functionalization of aryl halides, converting them into organometallic reagents that can react with a wide range of electrophiles. researchgate.netyoutube.com This reaction is particularly useful for creating new carbon-carbon and carbon-heteroatom bonds. For this compound, this process offers a route to introduce substituents that are not accessible through direct substitution methods.

The exchange is typically carried out using organolithium reagents, such as n-butyllithium or t-butyllithium, or with Grignard reagents like isopropylmagnesium chloride. researchgate.netorganic-chemistry.orgnih.gov The choice of the reagent can influence the regioselectivity of the exchange. In dihalogenated compounds like this compound, the relative reactivity of the halogens is a key consideration. Generally, the order of reactivity for halogen-metal exchange is I > Br > Cl > F. researchgate.net This suggests that the bromine atom at the 4-position would be preferentially exchanged over the chlorine atom at the 7-position.

A patent for the synthesis of a diphenylmethane (B89790) derivative mentions the use of n-butyllithium in a reaction involving a derivative of this compound, implying a halogen-metal exchange step. google.com Once the organometallic intermediate is formed, it can be quenched with various electrophiles to introduce new functional groups. For example, reaction with carbon dioxide would yield a carboxylic acid, while reaction with an aldehyde or ketone would result in the formation of a secondary or tertiary alcohol, respectively. This method provides a versatile platform for the synthesis of a wide array of derivatives. organic-chemistry.orgnih.gov

| Reagent Class | Specific Reagent Example | Potential Product Functional Group |

| Organolithium | n-Butyllithium | Aryllithium |

| Grignard Reagent | Isopropylmagnesium chloride | Arylmagnesium halide |

| Electrophile | Carbon dioxide (CO2) | Carboxylic acid |

| Electrophile | Aldehyde (e.g., formaldehyde) | Alcohol |

| Electrophile | Ketone (e.g., acetone) | Tertiary Alcohol |

Transformations of Other Functional Groups (if present on the core)

When additional functional groups are present on the this compound scaffold, they can undergo a variety of chemical transformations, such as oxidation and reduction, without affecting the halogen substituents.

Oxidation Reactions (e.g., Aldehyde to Carboxylic Acid)

Functional groups in an appropriate oxidation state on the this compound ring system can be oxidized to introduce new functionalities. For instance, an aldehyde group can be readily oxidized to a carboxylic acid.

A specific example is the oxidation of (this compound-6-yl)methanol. In a patented synthesis, this alcohol is oxidized to the corresponding aldehyde, this compound-6-carbaldehyde, using pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (CH2Cl2). google.com This aldehyde, in turn, can be further oxidized to this compound-6-carboxylic acid. Common oxidizing agents for converting aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3).

| Starting Material | Reagent | Product |

| (this compound-6-yl)methanol | Pyridinium chlorochromate (PCC) | This compound-6-carbaldehyde |

| This compound-6-carbaldehyde | Potassium permanganate (KMnO4) | This compound-6-carboxylic acid |

Reduction Reactions (e.g., Aldehyde to Alcohol)

Conversely, functional groups on the this compound core can be reduced. A notable example is the reduction of a carbonyl group.

In a documented synthetic route, methyl this compound-6-carboxylate is reduced to (this compound-6-yl)methanol. google.com This transformation is achieved using sodium borohydride (B1222165) (NaBH4) at room temperature. The patent also suggests the potential use of a Lewis acid in conjunction with NaBH4. google.com Similarly, an aldehyde group, such as in this compound-6-carbaldehyde, can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride (LiAlH4).

| Starting Material | Reagent | Product |

| Methyl this compound-6-carboxylate | Sodium borohydride (NaBH4) | (this compound-6-yl)methanol |

| This compound-6-carbaldehyde | Sodium borohydride (NaBH4) | (this compound-6-yl)methanol |

Electrophilic Aromatic Substitution Patterns on the Halogenated Benzofuran (B130515) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing substituents onto an aromatic ring. uci.edumnstate.edu The regiochemical outcome of such reactions on this compound is dictated by the directing effects of the existing substituents: the bromine atom, the chlorine atom, and the ether oxygen of the dihydrofuran ring.

The ether oxygen is an activating group and an ortho-, para-director due to its ability to donate a lone pair of electrons into the aromatic ring through resonance, stabilizing the arenium ion intermediate. masterorganicchemistry.comlibretexts.org The halogens (bromine and chlorine) are deactivating groups due to their inductive electron-withdrawing effect, yet they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. masterorganicchemistry.comlibretexts.org

In this compound, the positions available for substitution are C5 and C6. The directing effects of the substituents are as follows:

The ether oxygen at position 1 directs ortho and para. The ortho positions are C7a (part of the fused system) and C2 (not on the aromatic ring), and the para position is C5.

The bromine atom at position 4 directs ortho and para. The ortho position is C5, and the para position is C7.

The chlorine atom at position 7 directs ortho and para. The ortho position is C6, and the para position is C4.

| Substituent | Position | Directing Effect |

| Ether Oxygen | 1 | Ortho, Para (activator) |

| Bromine | 4 | Ortho, Para (deactivator) |

| Chlorine | 7 | Ortho, Para (deactivator) |

Cycloaddition Reactions and Annulation Pathways of this compound

The inherent reactivity of the 2,3-dihydrobenzofuran (B1216630) scaffold, characterized by its fused heterocyclic ring system, suggests a potential for participation in various cycloaddition and annulation reactions. While specific studies on this compound in these transformations are not extensively documented in publicly available literature, the reactivity of analogous benzofuran and dihydrobenzofuran derivatives provides a strong basis for predicting its chemical behavior. These reactions are pivotal in synthetic organic chemistry for the construction of complex polycyclic frameworks.

Cycloaddition reactions involve the concerted or stepwise formation of a cyclic molecule from two or more unsaturated molecules. libretexts.org Annulation, on the other hand, refers to the formation of a new ring fused to an existing ring system. For a molecule like this compound, both the dihydrofuran and the substituted benzene (B151609) ring can potentially participate in such transformations, leading to a diverse array of fused polycyclic products.

Analogous Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. libretexts.orgorganic-chemistry.org In the context of this compound, the diene component could theoretically be derived from the dihydrofuran ring, although this is less common. More plausibly, the aromatic ring could be transformed into a diene, or the entire molecule could act as a dienophile under specific conditions.

Research on related systems, such as the reaction of 6,7-dehydrobenzofuran (benzofuranyne) with 2-substituted furans, demonstrates the capability of the benzofuran core to undergo highly regioselective Diels-Alder cycloadditions. nih.gov The generation of a highly reactive aryne intermediate from a di-halo-substituted benzofuran, followed by trapping with a diene, showcases a viable pathway to complex fused systems. nih.gov While generating a benzyne (B1209423) from this compound would be challenging, this illustrates the potential of the benzofuran scaffold in such cycloadditions.

Furthermore, furan (B31954) derivatives, which share the oxygen-containing five-membered ring with dihydrobenzofurans, are well-known dienes in Diels-Alder reactions. nih.govmdpi.comnih.gov The reaction of furans with various dienophiles is a common strategy for the synthesis of oxabicyclic compounds. nih.govmdpi.com The electronic nature of the substituents on both the diene and dienophile significantly influences the reaction rate and selectivity. organic-chemistry.orgmasterorganicchemistry.com For this compound, the electron-withdrawing nature of the halogen atoms could influence its reactivity if it were to act as a dienophile.

A summary of representative Diels-Alder reactions involving furan derivatives, which are structurally related to the dihydrobenzofuran core, is presented below.

| Diene | Dienophile | Product Type | Reference |

| Furan | Maleimide | 7-Oxanorbornene derivative | nih.gov |

| 2-Methylfuran | Dimethyl maleate | Substituted 7-oxanorbornene | nih.gov |

| 2-Methylfuran | Benzyl acrylate | Substituted 7-oxanorbornene | nih.gov |

[3+2] Cycloaddition Pathways

The [3+2] cycloaddition is another powerful method for constructing five-membered rings. Anodic oxidation of phenols in the presence of unactivated alkenes can lead to the formation of dihydrobenzofuran skeletons through a [3+2] cycloaddition mechanism involving a phenoxonium cation intermediate. acs.org More contemporary methods utilize visible-light photocatalysis for the oxidative [3+2] cycloaddition of phenols and alkenes, providing a modular synthesis for a wide range of dihydrobenzofuran natural products. nih.govnih.gov

While these methods describe the synthesis of the dihydrobenzofuran ring itself, they establish the principle of forming this scaffold via cycloaddition. It is conceivable that the existing this compound could undergo further functionalization and subsequent participation in cycloaddition reactions. For instance, iridium-catalyzed asymmetric formal [3+2] cycloadditions between carboxylic acids and vinylcyclopropanes have been developed to access highly enantioenriched tetrahydrofurans, which are structurally related to the dihydrofuran moiety. acs.org

Photochemical [2+2] Cycloadditions

Photochemical [2+2] cycloadditions are valuable for the synthesis of four-membered rings and typically occur between two alkene units upon irradiation with UV light. wikipedia.orglibretexts.org This reaction proceeds through an excited state, overcoming the thermal barrier for a concerted [2+2] addition. libretexts.orgyoutube.com The double bond within the dihydrofuran ring of a derivative could potentially undergo such a reaction with another alkene. For instance, MAO-mediated [2+2] cycloadditions of 2,3-dihydrofuran (B140613) with acylaminoacrylates have been reported, leading to the formation of cyclobutane-fused systems. researchgate.net This suggests that this compound, under appropriate photochemical conditions, could potentially react with suitable alkenes to form complex polycyclic structures containing a cyclobutane (B1203170) ring.

Annulation Strategies for Polycyclic Benzofurans

Annulation reactions provide a route to extend the fused ring system of this compound. Various catalytic methods have been developed for the synthesis of benzofurans that could be adapted for the further elaboration of this scaffold.

Ruthenium-catalyzed C-H alkenylation of m-hydroxybenzoic acids followed by oxygen-induced annulation is a reported strategy for synthesizing benzofuran derivatives. nih.gov Palladium-catalyzed heteroannulation of o-iodophenols with acetylenic compounds is another versatile method to construct 2-substituted benzofurans. researchgate.net These methods highlight the potential for using the inherent functionality of a substituted phenol (B47542) or a related precursor to build the benzofuran system, which could then be halogenated to obtain the target compound or a derivative.

More directly relevant to extending the polycyclic system is the [4+3] annulation. A cesium carbonate-mediated formal [4+3] cycloaddition involving benzofuran-derived azadienes and α-bromohydroxamates has been established for the synthesis of benzofuran-fused 1,4-diazepinones. rsc.org This demonstrates a pathway to seven-membered heterocyclic rings fused to the benzofuran core. An unusual formal migrative cycloaddition of aurone-derived azadienes with siloxy alkynes, catalyzed by HNTf2, provides access to benzofuran-fused dihydropyridines, showcasing another innovative annulation pathway. nih.gov

A summary of annulation reactions for the synthesis and functionalization of benzofuran rings is provided below.

| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Reference |

| C-H Alkenylation/Annulation | m-Hydroxybenzoic acids, Alkynes | Ruthenium catalyst, Mg(OAc)₂ | Substituted Benzofurans | nih.gov |

| Heteroannulation | o-Iodophenol, Terminal alkynes | Palladium catalyst, CuI | 2-Substituted Benzofurans | researchgate.net |

| [4+3] Annulation | Benzofuran-derived azadienes, α-Bromohydroxamates | Cs₂CO₃ | Benzofuran-fused 1,4-diazepinones | rsc.org |

| Migrative Cycloaddition | Aurone-derived azadienes, Siloxy alkynes | HNTf₂ | Benzofuran-fused dihydropyridines | nih.gov |

While direct experimental data on the cycloaddition and annulation reactions of this compound is limited, the rich chemistry of the benzofuran and dihydrobenzofuran scaffolds provides a solid foundation for predicting its reactivity. The electron-withdrawing halogen substituents are expected to influence the electronic properties of the molecule, potentially altering its reactivity in these transformations compared to unsubstituted analogues. Further research is warranted to explore these potential synthetic pathways and unlock the full potential of this compound as a building block in the synthesis of complex heterocyclic systems.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in both one-dimensional and two-dimensional spectra, the precise structure of 4-Bromo-7-chloro-2,3-dihydrobenzofuran can be determined.

One-Dimensional NMR (¹H and ¹³C NMR) Chemical Shift and Coupling Analysis

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, offers fundamental insights into the chemical environment of each unique proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region will show signals for the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are adjacent to each other and will likely appear as doublets. The aliphatic region will contain signals for the four protons of the dihydrofuran ring. Specifically, the two protons at position 2 (O-CH₂) and the two protons at position 3 (Ar-CH₂) will likely appear as triplets, assuming coupling to each other.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. It is anticipated to show eight distinct signals corresponding to the eight carbon atoms in this compound, assuming no accidental equivalence. The chemical shifts will be influenced by the electronegativity of the attached halogens and the oxygen atom, as well as the aromaticity of the benzene ring. The carbon atoms bonded to bromine and chlorine will be significantly shifted downfield.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-2 | -CH₂-O- | ~4.7 | ~72 |

| C-3 | -CH₂-Ar- | ~3.3 | ~30 |

| C-4 | C-Br | - | ~115 |

| C-5 | C-H | ~7.0 | ~128 |

| C-6 | C-H | ~6.8 | ~125 |

| C-7 | C-Cl | - | ~120 |

| C-7a | C-O | - | ~158 |

| C-3a | C-Ar | - | ~129 |

Note: The data in this table is predicted based on known spectroscopic trends and data from similar compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For this compound, it would show a correlation between the protons at C-2 and C-3, confirming their adjacent positions in the dihydrofuran ring. It would also confirm the coupling between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment is crucial for assigning the carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound, which is C₈H₆BrClO. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), will result in a distinctive pattern of peaks for the molecular ion, further confirming the elemental composition. For the related compound (this compound-6-yl)methanol, a fragment corresponding to the loss of water from the molecular ion ([M-H₂O]⁺) was observed at an m/z of 245, which supports the presence of the this compound core. google.com

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule and is particularly useful for identifying the presence of specific functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C-O-C stretching of the ether linkage, and C-Br and C-Cl stretching vibrations. While specific experimental data is not available, patents mention the use of IR spectroscopy for the identification of related compounds. google.comgoogle.com

Interactive Data Table: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| C=C Aromatic Ring Stretch | 1600-1450 |

| C-O-C Asymmetric Stretch | 1270-1200 |

| C-O-C Symmetric Stretch | 1075-1020 |

| C-Cl Stretch | 800-600 |

| C-Br Stretch | 600-500 |

Note: The data in this table is based on typical ranges for these functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the compound. For this compound, the UV-Vis spectrum is expected to show absorption bands in the UV region, arising from π-π* transitions within the aromatic ring. The presence of the halogen substituents and the dihydrofuran ring will influence the exact position and intensity of these absorption bands.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized molecular geometry and electronic properties of molecules. For compounds like 4-Bromo-7-chloro-2,3-dihydrobenzofuran, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are used to predict key structural parameters. researchgate.netresearchgate.netnih.gov These calculations solve the Schrödinger equation in an approximate manner to find the lowest energy conformation of the molecule, yielding precise information on bond lengths, bond angles, and dihedral angles. researchgate.netscirp.org

Theoretical analysis through DFT can confirm that optimized structures correspond to global minima on the potential energy surface by ensuring the absence of negative vibrational frequencies. researchgate.net Studies on similar molecules, such as 2,3-dihydrobenzofuran (B1216630) linked chalcones and other heterocyclic systems, have demonstrated a high degree of correlation between DFT-calculated geometries and experimental data obtained from techniques like X-ray crystallography. researchgate.netyoutube.com This agreement validates the use of DFT for accurately modeling the three-dimensional structure of the title compound, which is the foundation for all further computational analysis.

Electronic Structure Analysis

Frontier Molecular Orbital (HOMO-LUMO) Energy and Gap Analysis

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. youtube.comtaylorandfrancis.com Conversely, the LUMO is the innermost orbital without electrons, which can act as an electron acceptor, and its energy relates to the electron affinity and electrophilicity of the molecule. youtube.comtaylorandfrancis.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). This gap is a crucial indicator of molecular stability and reactivity. researchgate.netresearchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. orientjchem.org A small gap indicates the molecule is more reactive and can be more readily polarized. orientjchem.org

For halogenated aromatic systems, DFT calculations are routinely used to determine these orbital energies. researchgate.net While specific values for this compound are not published, analysis of related compounds provides representative data. For instance, DFT studies on other halogenated heterocycles have calculated HOMO-LUMO gaps to understand their stability and potential for electronic transitions. researchgate.netresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for an Analogous Halogenated Heterocyclic System

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

Note: This data is representative of a generic halogenated heterocyclic compound and is for illustrative purposes only.

The distribution of the HOMO and LUMO across the molecular structure is also revealing. In many 2,3-dihydrobenzofuran derivatives, the HOMO is often spread over the dihydrobenzofuran ring system, suggesting this area is susceptible to electrophilic attack. researchgate.net The LUMO's location, in turn, indicates the most probable sites for nucleophilic attack. orientjchem.org

Charge Distribution and Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a vital computational tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. nih.govuni-muenchen.de The MESP illustrates the net electrostatic effect of a molecule's electron and nuclear charge, providing a guide to its interactions with other chemical species. uni-muenchen.de It is mapped onto a surface of constant electron density, using a color-coded scheme to identify regions of varying potential. researchgate.net

Typically, regions of negative electrostatic potential (colored red) are electron-rich, indicating sites prone to electrophilic attack, such as lone pairs on oxygen or nitrogen atoms, or π-systems. researchgate.net Conversely, regions of positive potential (colored blue) are electron-poor, often found around hydrogen atoms, and are susceptible to nucleophilic attack. researchgate.netresearchgate.net

For this compound, an MESP analysis would likely reveal significant negative potential around the oxygen atom of the furan (B31954) ring and the electron-rich regions of the benzene (B151609) ring, influenced by the halogen substituents. researchgate.net The halogen atoms themselves, particularly the bromine, can exhibit a phenomenon known as a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the atom, making it a potential site for halogen bonding. researchgate.net MESP analysis is thus fundamental for understanding intermolecular interactions, including hydrogen and halogen bonding. nih.gov

Prediction of Global Chemical Reactivity Parameters

Derived from HOMO and LUMO energies, global chemical reactivity parameters provide quantitative measures of a molecule's stability and reactivity. orientjchem.orgnih.gov These descriptors, based on conceptual DFT, include electronegativity (χ), chemical hardness (η), softness (S), and the global electrophilicity index (ω).

Ionization Potential (I) and Electron Affinity (A) can be approximated using Koopman's theorem: I ≈ -EHOMO and A ≈ -ELUMO. nih.govresearchgate.net

Electronegativity (χ) measures the power of an atom or group to attract electrons. It is calculated as χ = (I + A) / 2. nih.gov

Chemical Hardness (η) is a measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2 = (ELUMO - EHOMO) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. nih.gov

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a higher reactivity. nih.gov

Global Electrophilicity Index (ω) measures the propensity of a species to accept electrons. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ). nih.gov

These parameters are invaluable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

Table 2: Illustrative Global Reactivity Parameters for an Analogous Halogenated Heterocyclic System

| Parameter | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.5 |

| Electronegativity (χ) | (I+A)/2 | 4.0 |

| Chemical Hardness (η) | (I-A)/2 | 2.5 |

| Chemical Softness (S) | 1/η | 0.4 |

| Electrophilicity Index (ω) | χ²/(2η) | 3.2 |

Note: This data is calculated from the illustrative values in Table 1 and is for representative purposes only.

Elucidation of Non-Covalent Interactions in Reaction Stereoselectivity

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a crucial role in controlling the stereoselectivity of chemical reactions. nih.gov Computational modeling is an essential tool for elucidating how these subtle forces direct the formation of a specific stereoisomer.

In the synthesis of complex molecules like substituted 2,3-dihydrobenzofurans, achieving high enantioselectivity is often a key challenge. nih.gov Computational studies can model the transition states of competing reaction pathways. By analyzing the non-covalent interactions between the substrate, catalyst, and any reagents within these transition state structures, chemists can understand the origin of stereoselectivity. For instance, a study on the diastereoselective synthesis of cis-2,3-dihydrobenzofurans highlighted the importance of non-covalent interactions in determining the reaction outcome. colab.ws Similarly, in catalytic systems, interactions with chiral ligands are modeled to explain why one enantiomer is formed preferentially. nih.gov

Computational Modeling and Validation of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the complete energy profile of a reaction, from reactants to products, including all intermediates and transition states. pku.edu.cnbohrium.com This allows for the validation and refinement of proposed reaction mechanisms. pku.edu.cnnih.gov

For reactions forming the 2,3-dihydrobenzofuran scaffold, DFT calculations can be used to compare the feasibility of different proposed pathways. pku.edu.cnnih.gov For example, a proposed mechanism for the synthesis of dihydrobenzofurans via direct aryl C-O bond formation was supported by isolating a key diaryl-λ³-iodane intermediate, whose stability and subsequent reactivity could be modeled computationally. nih.gov The calculated activation energies for each step can be compared with experimental kinetic data to validate the proposed mechanism. pku.edu.cn If the computed energy barriers align with observed reaction rates, it provides strong evidence for the proposed pathway. This synergy between computational modeling and experimental work is a powerful approach for gaining a deep and accurate understanding of complex chemical transformations. bohrium.com

Synthetic Applications in Complex Molecular Architecture Construction

Utilization as a Versatile Building Block for Diversely Substituted Dihydrobenzofuran Derivatives

The presence of two distinct halogen atoms on the aromatic ring of 4-Bromo-7-chloro-2,3-dihydrobenzofuran offers differential reactivity that can be exploited in various organic transformations. The bromine at position 4 and the chlorine at position 7 are amenable to a range of substitution and cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex derivatives.

The reactivity of the C-Br and C-Cl bonds allows for participation in numerous palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. mdpi.com These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. For instance, the Suzuki coupling can be used to introduce aryl or vinyl substituents, while the Buchwald-Hartwig reaction facilitates the formation of C-N bonds, introducing amine functionalities. The inherent difference in reactivity between the C-Br and C-Cl bonds can often allow for site-selective reactions, where the more reactive C-Br bond is functionalized first, followed by a subsequent reaction at the C-Cl position. researchgate.net

Furthermore, the aromatic ring can be functionalized at the vacant C-5 and C-6 positions through electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered. More commonly, functional groups are introduced by first transforming the parent compound. For example, a derivative, methyl this compound-6-carboxylate, can be synthesized and subsequently reduced to the corresponding alcohol, (this compound-6-yl)methanol. google.com This alcohol can then be oxidized to an aldehyde, providing a new reactive handle for further diversification. google.com

| Reaction Type | Reagents/Conditions | Functional Group Introduced | Potential Product Class | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl group | Aryl-substituted dihydrobenzofurans | researchgate.net |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino group | Amino-dihydrobenzofurans | |

| Stille Coupling | Organostannane, Pd catalyst | Alkyl, Vinyl, or Aryl group | Substituted dihydrobenzofurans | mdpi.com |

| Reduction of Ester | Sodium borohydride (B1222165) (NaBH₄) | Hydroxymethyl group | Dihydrobenzofuran methanol | google.com |

| Oxidation of Alcohol | Pyridinium (B92312) chlorochromate (PCC) | Aldehyde (Formyl) group | Dihydrobenzofuran carbaldehyde | google.com |

Synthesis of Chalcone (B49325) Derivatives Incorporating Dihydrobenzofuran Scaffolds

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, are a significant class of compounds with a wide range of biological activities. nih.govjetir.org The dihydrobenzofuran scaffold can be incorporated into chalcone structures, typically by first preparing a dihydrobenzofuran-based acetophenone (B1666503) or benzaldehyde. The Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an aldehyde and a ketone, is the most common method for synthesizing chalcones. chemrevlett.commdpi.com

A key intermediate derived from the title compound is this compound-6-carbaldehyde. google.com This aldehyde can be synthesized from methyl this compound-6-carboxylate via a two-step reduction-oxidation sequence. google.com Once obtained, this dihydrobenzofuran carbaldehyde serves as the aldehyde component in a Claisen-Schmidt condensation with various substituted acetophenones to yield chalcones bearing the this compound moiety. jetir.orgjocpr.com These reactions are typically carried out in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. nih.gov

The resulting chalcones possess a unique hybrid structure, combining the features of both the dihydrobenzofuran and chalcone pharmacophores. The α,β-unsaturated ketone of the chalcone bridge is a reactive Michael acceptor, and the halogen substituents on the dihydrobenzofuran ring remain available for further post-condensation modifications.

| Dihydrobenzofuran Precursor | Condensation Partner (Ketone) | General Reaction | Product Class | Reference |

|---|---|---|---|---|

| This compound-6-carbaldehyde | Substituted Acetophenone (e.g., Acetophenone, 4-Hydroxyacetophenone) | Claisen-Schmidt Condensation | (E)-1-(Aryl)-3-(this compound-6-yl)prop-2-en-1-one | chemrevlett.com |

| (this compound-6-yl)ethan-1-one (hypothetical) | Substituted Benzaldehyde | Claisen-Schmidt Condensation | (E)-3-(Aryl)-1-(this compound-6-yl)prop-2-en-1-one | nih.govnih.gov |

Integration into Fused Polycyclic and Heterocyclic Systems

The dihalogenated nature of this compound makes it an excellent substrate for constructing fused polycyclic and heterocyclic systems through annulation reactions. nih.govchim.it Annulation strategies, such as the Diels-Alder reaction or transition metal-catalyzed cyclizations, can be employed to build additional rings onto the benzofuran (B130515) core.

For example, a [4+2] annulation (Diels-Alder reaction) could be envisioned where a diene reacts across one of the double bonds of the aromatic ring, a transformation often requiring forcing conditions or photochemical activation. nih.govsemanticscholar.org More synthetically accessible routes involve sequential cross-coupling and cyclization reactions. The bromine and chlorine atoms can serve as handles for introducing functionalities that subsequently participate in ring-closing reactions. A common strategy involves a Sonogashira coupling to introduce an alkyne, followed by an intramolecular cyclization to form a new fused ring.

The synthesis of polyaromatic heterocyclic compounds can be achieved through visible-light-promoted [4+2] annulation reactions, where a di-bromo quinone reacts with a benzofuran derivative. nih.govrsc.org This suggests that this compound, with its two halogen sites, could be a precursor for similar dihaloquinone-type intermediates, which then undergo annulation to form complex, multi-ring systems. These advanced methods provide access to anthracenone-furans and other polycyclic scaffolds that are of interest in materials science and medicinal chemistry. semanticscholar.org

Precursor in Advanced Organic Transformations and Retrosynthetic Planning

In the strategic planning of complex molecule synthesis, known as retrosynthetic analysis, simple and versatile building blocks are highly sought after. researchgate.netamazonaws.com this compound and its immediate derivatives serve as key precursors in the synthesis of complex pharmaceutical targets. The ability to disconnect a complex target molecule back to a simpler, functionalized dihydrobenzofuran highlights its strategic importance. nih.gov

A notable example is found in patent literature describing the synthesis of complex diphenylmethane (B89790) derivatives that act as SGLT2 inhibitors for the treatment of diabetes. google.com In the retrosynthesis of these target molecules, a key disconnection reveals a functionalized (this compound-6-yl)methanol moiety. google.com The synthesis then proceeds in a forward direction starting from methyl this compound-6-carboxylate, which is reduced and then oxidized to the corresponding aldehyde. google.com This aldehyde undergoes a Grignard reaction with an appropriate aryl magnesium bromide to construct the core diphenylmethane structure, demonstrating the utility of the dihydrobenzofuran as a scaffold upon which complexity is built. google.com This convergent approach, where different parts of the molecule are synthesized separately before being joined, is often more efficient than a linear synthesis, and relies on the availability of well-defined building blocks like the title compound. google.com

The compound also serves as a model for developing new synthetic methodologies. Its defined substitution pattern is useful for studying the regioselectivity of reactions such as halogenation or metal-catalyzed cross-couplings on the benzofuran ring system. researchgate.net

Future Research Directions in Halogenated 2,3 Dihydrobenzofuran Chemistry

Development of More Efficient and Atom-Economical Synthetic Methodologies